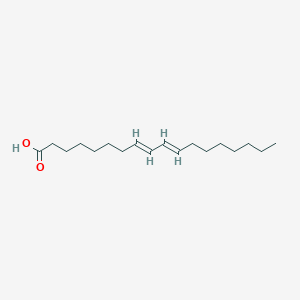
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is an organic compound with the molecular formula C16H16BrN It is known for its unique structure, which includes a bromophenyl group and a dimethyl-aniline moiety connected by an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Iodinated or other halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethyl-aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-dimethyl-aniline
- 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-dimethyl-aniline
- 4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-dimethyl-aniline
Uniqueness
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Propriétés
Numéro CAS |
2844-19-1 |
|---|---|
Formule moléculaire |
C16H16BrN |
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
Clé InChI |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




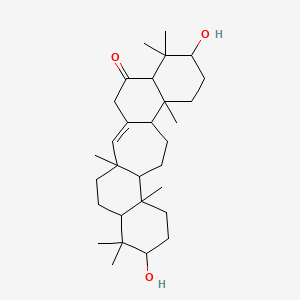
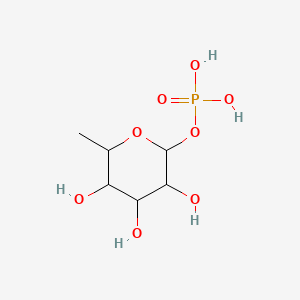
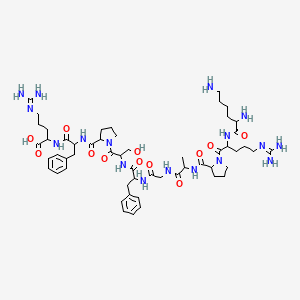
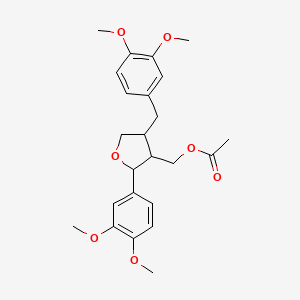
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
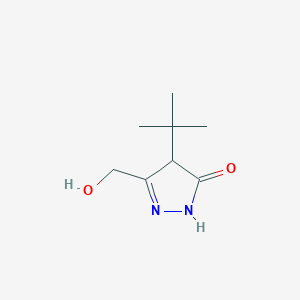
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)

![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
